Cas no 59821-81-7 (Pentane-1,3,5-triamine)

Pentane-1,3,5-triamine Chemical and Physical Properties
Names and Identifiers
-
- DTXSID40496786
- EN300-7083038
- DTXCID40447596
- 59821-81-7
- Pentane-1,3,5-triamine
- AKOS006341665
- (2-aminoethyl)-1,3-propanediamine
- SCHEMBL289810
-
- Inchi: InChI=1S/C5H15N3/c6-3-1-5(8)2-4-7/h5H,1-4,6-8H2
- InChI Key: SCHTXWZFMCQMBH-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 117.126597491Da
- Monoisotopic Mass: 117.126597491Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 40.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.1Ų
- XLogP3: -1.8
Pentane-1,3,5-triamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7083038-0.25g |
pentane-1,3,5-triamine |
59821-81-7 | 95.0% | 0.25g |
$1366.0 | 2025-03-12 | |
Enamine | EN300-7083038-10.0g |
pentane-1,3,5-triamine |
59821-81-7 | 95.0% | 10.0g |
$6390.0 | 2025-03-12 | |
Enamine | EN300-7083038-0.5g |
pentane-1,3,5-triamine |
59821-81-7 | 95.0% | 0.5g |
$1426.0 | 2025-03-12 | |
Enamine | EN300-7083038-0.1g |
pentane-1,3,5-triamine |
59821-81-7 | 95.0% | 0.1g |
$1307.0 | 2025-03-12 | |
Enamine | EN300-7083038-2.5g |
pentane-1,3,5-triamine |
59821-81-7 | 95.0% | 2.5g |
$2912.0 | 2025-03-12 | |
Enamine | EN300-7083038-0.05g |
pentane-1,3,5-triamine |
59821-81-7 | 95.0% | 0.05g |
$1247.0 | 2025-03-12 | |
Enamine | EN300-7083038-1.0g |
pentane-1,3,5-triamine |
59821-81-7 | 95.0% | 1.0g |
$1485.0 | 2025-03-12 | |
Enamine | EN300-7083038-5.0g |
pentane-1,3,5-triamine |
59821-81-7 | 95.0% | 5.0g |
$4309.0 | 2025-03-12 |
Pentane-1,3,5-triamine Related Literature
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
Additional information on Pentane-1,3,5-triamine
Pentane-1,3,5-Triamine: A Comprehensive Overview
Pentane-1,3,5-triamine, also known by its CAS number 59821-81-7, is a fascinating compound with a unique structure and a wide range of applications. This triamine derivative has garnered significant attention in recent years due to its potential in various fields such as materials science, pharmaceuticals, and catalysis. In this article, we will delve into the properties, synthesis methods, applications, and the latest research findings related to Pentane-1,3,5-triamine.
The molecular structure of Pentane-1,3,5-triamine consists of a five-carbon chain with three amine groups (-NH₂) attached at positions 1, 3, and 5. This symmetric arrangement imparts unique chemical properties to the compound. The molecule's ability to form hydrogen bonds and its high nucleophilicity make it an excellent candidate for various chemical reactions. Recent studies have highlighted its role as a versatile building block in organic synthesis.
One of the most notable applications of Pentane-1,3,5-triamine is in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have found applications in gas storage, catalysis, and sensing technologies. For instance, researchers have successfully utilized Pentane-1,3,5-triamine to create MOFs with high surface areas and exceptional stability under harsh conditions.
In the pharmaceutical industry, Pentane-1,3,5-triamine has been explored as a potential drug delivery agent. Its ability to form stable complexes with metal ions has led to its use in designing targeted drug delivery systems. Recent studies have demonstrated its efficacy in delivering anticancer drugs with minimal side effects.
The synthesis of Pentane-1,3,5-triamine can be achieved through various methods. One common approach involves the reaction of pentanedinitrile with ammonia under high-pressure conditions. Another method utilizes the stepwise substitution of halides on a pentane backbone with amine groups. Researchers have recently developed more efficient and environmentally friendly synthesis routes that minimize waste and energy consumption.
Pentane-1,3,5-triamine exhibits interesting physical properties that make it suitable for advanced materials development. For example, its high thermal stability allows it to be used in high-temperature applications such as fuel cells and heat-resistant polymers.
In conclusion,
The versatility and unique properties of Pentane-1
,3
,5
-triamine
continue to drive innovation across multiple disciplines.
As research progresses,
new applications are expected to emerge,
further solidifying its importance in modern chemistry.
Stay tuned for more updates on this intriguing compound!
59821-81-7 (Pentane-1,3,5-triamine) Related Products
- 2097978-58-8((1-(2-Amino-2-phenylethyl)-1H-1,2,3-triazol-4-yl)methanol)
- 871125-64-3((2S,3S)-3-hydroxypiperidine-2-carboxylic acid hydrochloride)
- 62547-77-7(3-(3,4-dichlorophenyl)-3-hydroxypropanoic acid)
- 1301706-36-4((2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid)
- 59876-60-7(2-(((4-Fluorophenyl)amino)ethylidene)indane-1,3-dione)
- 330662-99-2(2-(2H-1,2,3-benzotriazol-2-yl)-6-chloro-4-phenylquinazoline)
- 256954-72-0(N-2-oxo-1-(6-oxo-1,6-dihydropyrimidin-1-yl)-2-phenylethylbenzamide)
- 22536-65-8(2-Chloro-5-methoxypyrimidine)
- 2227686-00-0(tert-butyl (2R)-2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate)
- 1823500-44-2(2-(2-Methylpyrazol-3-yl)oxolane-3-carboxylic acid)




